

Technical Support Center: Palatinose™ (Isomaltulose) High-Dosage Applications

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Compound of Interest

Compound Name: Palatinose

Cat. No.: B3434673

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This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential gastrointestinal (GI) tolerance issues when using **Palatinose™** at high dosages in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **Palatinose™** and how is it digested?

A1: **Palatinose™** is the brand name for isomaltulose, a disaccharide carbohydrate composed of glucose and fructose linked by a strong α -1,6-glycosidic bond.[1][2] Unlike the α -1,2 bond in sucrose, this linkage is hydrolyzed much more slowly—about 4 to 5 times slower—by enzymes in the small intestine.[1][3] This slow but complete digestion means that **Palatinose™** provides the full 4 kcal/g of carbohydrate energy, but it is released gradually along the entire length of the small intestine rather than all at once in the upper part.[1][4]

Q2: Why is **Palatinose™** generally considered to have high gastrointestinal tolerance?

A2: Its high GI tolerance is attributed to its slow and complete hydrolysis and absorption in the small intestine.[2][4][5] Because it is fully absorbed, significant amounts do not reach the large intestine where unabsorbed carbohydrates would be rapidly fermented by gut bacteria, a common cause of gas, bloating, and diarrhea.[1] Its tolerance is considered comparable to that of sucrose.[1][6]

Q3: What is the maximum tolerated single dose of **Palatinose™** in human studies?

A3: Studies have shown that single doses of up to 75 g in adults and 41 g in children are well-tolerated without side effects.[7] Many clinical trials have used single 50 g doses in an aqueous solution after overnight fasting—a condition likely to provoke GI symptoms—without reports of significant disturbances.[2][4][7]

Q4: Can very high daily intakes of **Palatinose**™ cause gastrointestinal symptoms?

A4: While generally well-tolerated, extremely high intakes may lead to mild, transient GI symptoms in some individuals. In one study, daily doses averaging 139 g (approximately 1.77 g/kg of body weight) resulted in mild GI symptoms in 3 out of 13 participants during the first two days of the intervention.[7] However, these effects were not severe enough to cause participants to drop out of the study.[7] It is expected that daily doses of 1.0-1.3 g/kg of body weight would be as well tolerated as similar doses of sucrose.[3][7]

Q5: How does the GI tolerance of **Palatinose**™ compare to sugar alcohols like xylitol or sorbitol?

A5: **Palatinose**™ has a significantly better GI tolerance profile than sugar alcohols. Unlike sugar alcohols, which are incompletely absorbed and can cause osmotic diarrhea and gas at high doses, **Palatinose**™ is fully hydrolyzed and absorbed in the small intestine, preventing such side effects.[8]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action & Troubleshooting Steps
Subjects report mild bloating or flatulence.	1. Dosage Exceeds Individual Tolerance: Individual tolerance can vary. The administered dose, while within published limits, may be too high for a specific subject. 2. Lack of Adaptation: The gut may require a brief period to adapt to a high intake of a single carbohydrate source. 3. Confounding Dietary Factors: Other fermentable carbohydrates (e.g., fiber, polyols) in the subject's diet may have an additive effect.	1. Review Dosage: Confirm the dosage does not exceed 1.5 g/kg body weight/day. If symptoms persist, consider a dose-response study starting at a lower dose (e.g., 50 g/day) and titrating upwards. 2. Implement an Adaptation Period: Introduce the high dosage gradually over 2-3 days to allow for adaptation. 3. Control Background Diet: Ensure subjects follow a controlled diet low in other fermentable carbohydrates for at least 24-48 hours prior to and during the trial period.[9]
Elevated baseline hydrogen (H ₂) in breath tests.	1. Inadequate Fasting/Dietary Prep: The subject may not have adhered to the required pre-test diet, leading to residual fermentable food in the colon.[10] 2. Small Intestinal Bacterial Overgrowth (SIBO): Pre-existing SIBO can cause elevated baseline hydrogen levels.[10] 3. Smoking Prior to Test: Smoking can affect breath test results.[10]	1. Reinforce Pre-Test Protocol: Ensure the subject has followed the 12-hour fast and the low-fiber/low-fermentable diet for at least 24 hours prior. [11][12] Reschedule the test if necessary. 2. Screen for SIBO: If elevated baselines are a recurring issue, consider screening subjects for SIBO using a lactulose or glucose breath test prior to the Palatinose™ challenge.[13] 3. Prohibit Smoking: Instruct subjects to refrain from smoking for at least one week

before and on the day of the test.[\[11\]](#)[\[13\]](#)

Positive hydrogen breath test result (>20 ppm rise over baseline).

1. True Malabsorption (Rare): While rare, an individual may have a limited capacity to hydrolyze Palatinose™ at the administered dose, leading to malabsorption and fermentation in the colon.[\[10\]](#)
[\[11\]](#) 2. Rapid Transit Time: In some individuals, rapid small bowel transit could deliver a portion of the dose to the colon before complete absorption.

1. Correlate with Symptoms: A positive breath test without reported GI symptoms may not be clinically significant. Record both objective data and subjective symptom scores. 2. Lower the Dose: Repeat the test with a lower dose (e.g., 25 g) to determine the individual's absorption threshold. 3. Administer with a Meal: Consuming Palatinose™ as part of a mixed meal, rather than a bolus dose in water, can slow gastric emptying and intestinal transit, potentially improving absorption and tolerance.[\[7\]](#)

Quantitative Data Summary

The following tables summarize data from human clinical trials assessing the gastrointestinal tolerance of **Palatinose™**.

Table 1: Maximum Tolerated Single Doses of **Palatinose™**

Population	Single Dose (grams)	Observed GI Effects	Reference
Adults	75 g	Well tolerated, no side effects reported.	van Can et al., 2009 (cited in [7])
Adults	50 g	Well tolerated without signs of intestinal discomfort.	(cited in [2])

| Children | 41 g | Well tolerated, no side effects reported. | Young & Benton, 2015 (cited in[7]) |

Table 2: Gastrointestinal Symptoms at Very High Daily Intake

Study Population	Daily Dose	Duration	GI Symptoms Reported	Reference
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| 13 Adult Volunteers | 139 ± 13 g/day (approx. 1.77 g/kg bw/day) | Not specified | Mild GI symptoms in 3 of 13 subjects during the first two days. No drop-outs due to symptoms. | Kahlhofer et al., 2016 (cited in[7]) |

Experimental Protocols

Protocol 1: Assessing Gastrointestinal Symptom Tolerance

This protocol is based on methodologies used in clinical trials for assessing tolerance to carbohydrates.[9][14]

1. Study Design:

- Type: Double-blind, randomized, placebo-controlled crossover trial.
- Washout Period: A minimum of a 7-day washout period between test phases is recommended.[15]
- Lead-in Period: A 3 to 6-day lead-in period where subjects consume a standardized, low-fermentable diet is recommended to minimize background GI symptoms and stabilize gut microbiota.[9]

2. Subjects:

- Healthy adult volunteers with no history of gastrointestinal diseases.
- Exclusion Criteria: Use of antibiotics or probiotics within the last month, use of laxatives or antacids within the last week.[11]

3. Intervention:

- Test Product: 50 g of **Palatinose**[™] dissolved in 300-500 mL of water, consumed after an overnight fast (10-12 hours).^{[7][15][16]}
- Control/Placebo: 50 g of sucrose or other comparable carbohydrate dissolved in the same volume of water.
- Administration: The drink should be consumed within 5-10 minutes.

4. Data Collection:

- Symptom Questionnaire: Subjects complete a validated GI symptom questionnaire at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, 8, and 24 hours) post-ingestion.
- Questionnaire Content: The questionnaire should use a rating scale (e.g., a 10-point Likert scale or a 4-point scale from 0=none to 3=severe) to assess the severity of symptoms including:
 - Overall abdominal discomfort
 - Bloating
 - Flatulence (gas)
 - Nausea
 - Abdominal cramping
 - Borborygmi (stomach rumbling)
 - Diarrhea

5. Statistical Analysis:

- Compare the mean symptom scores and the area under the curve (AUC) for each symptom between the **Palatinose**[™] and control groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Protocol 2: Hydrogen Breath Test for Carbohydrate Malabsorption

This protocol is based on the North American Consensus for hydrogen breath testing.[\[10\]](#)[\[13\]](#)

1. Subject Preparation:

- 4 Weeks Prior: Discontinue all antibiotics and probiotics.[\[11\]](#)
- 1 Week Prior: Stop smoking and avoid laxatives, fiber supplements, and prokinetics.[\[11\]](#)
- 24 Hours Prior: Adhere to a strict low-fiber, low-fermentable diet. Avoid complex carbohydrates, fruits, vegetables, and dairy.[\[12\]](#) Suggested foods include white bread, white rice, plain chicken or fish, and water.
- 12 Hours Prior (Day of Test): Fast completely (water is allowed up to 1 hour before the test). Do not smoke, exercise, or chew gum on the morning of the test. Brush teeth thoroughly before the test.[\[11\]](#)[\[12\]](#)[\[13\]](#)

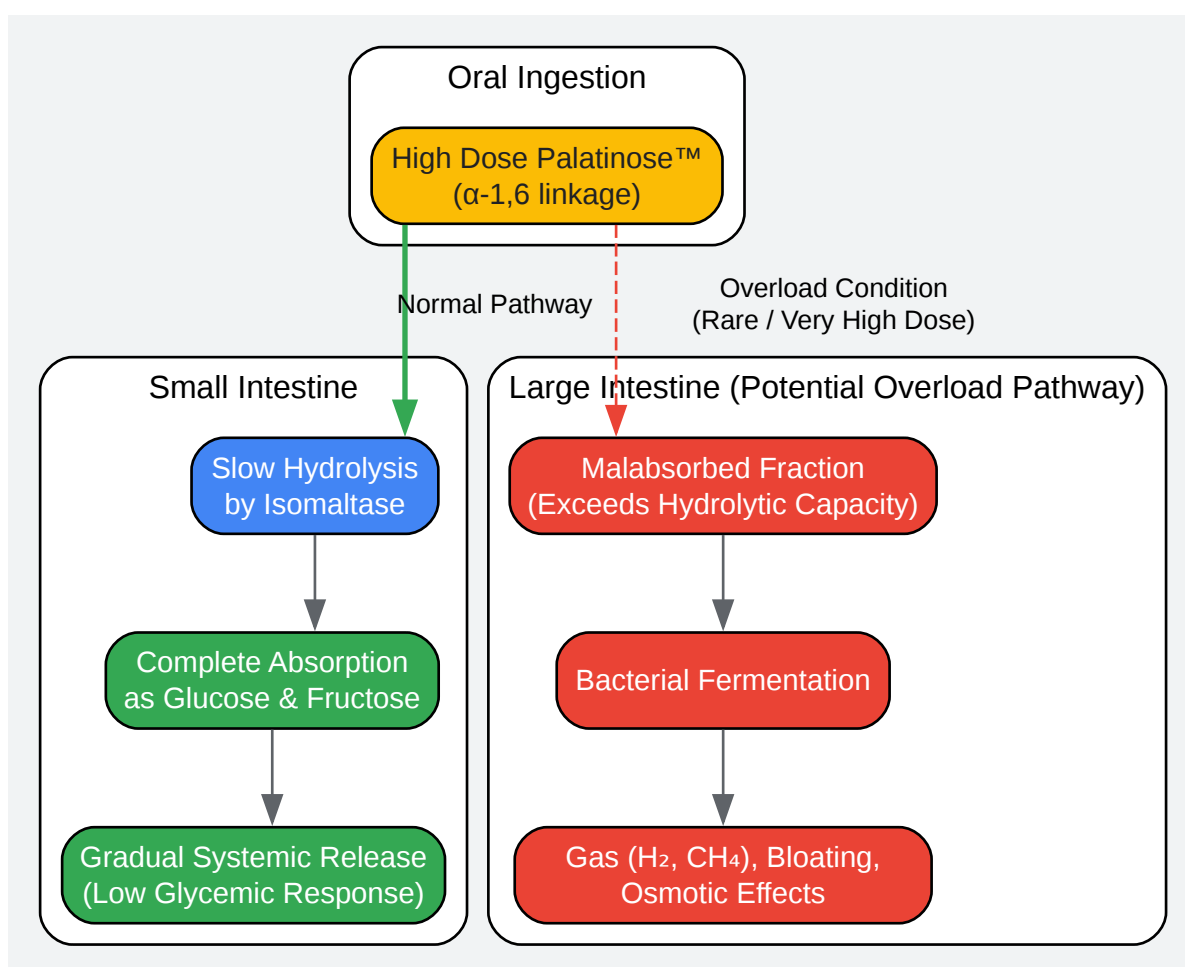
2. Test Procedure:

- Baseline Sample: Collect a baseline end-expiratory breath sample before administering the substrate. If the baseline hydrogen level is >16 ppm, the preparation may have been inadequate, and the test should be rescheduled.[\[11\]](#)
- Substrate Administration: The subject ingests the test dose (e.g., 50 g **Palatinose™**) dissolved in 250-300 mL of water.
- Post-Ingestion Sampling: Collect breath samples every 15 to 30 minutes for a total of 3 hours.[\[11\]](#)[\[12\]](#)
- Symptom Monitoring: The subject should record any GI symptoms experienced during the test.[\[11\]](#)

3. Interpretation of Results:

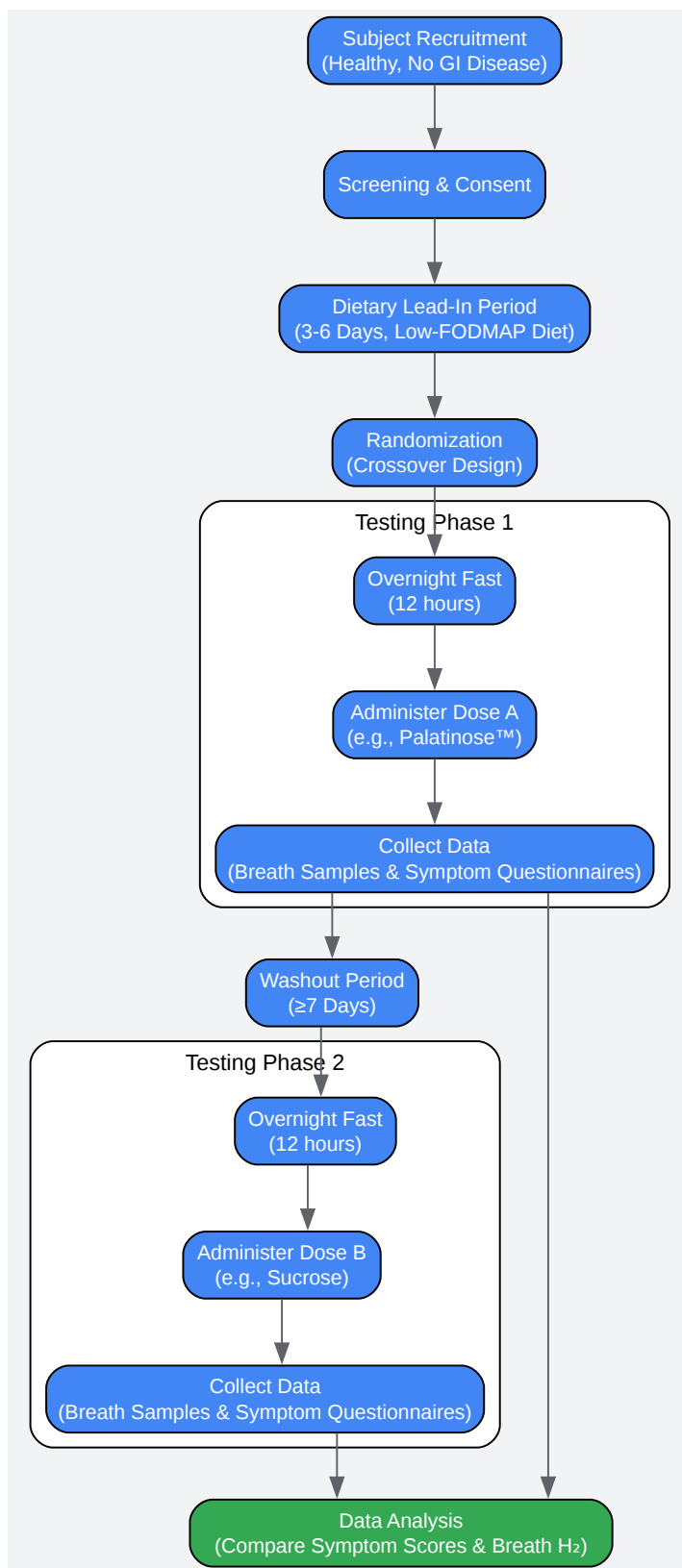
- Positive Test for Malabsorption: A rise in hydrogen (H_2) concentration of ≥ 20 parts per million (ppm) above the lowest preceding value (baseline) within 90-120 minutes is considered a positive result, indicating malabsorption.[10][11]
- Methane (CH_4) Measurement: If available, concurrent measurement of methane is recommended, as some individuals are methane producers. An increase of ≥ 10 ppm is considered significant.

Diagrams and Workflows



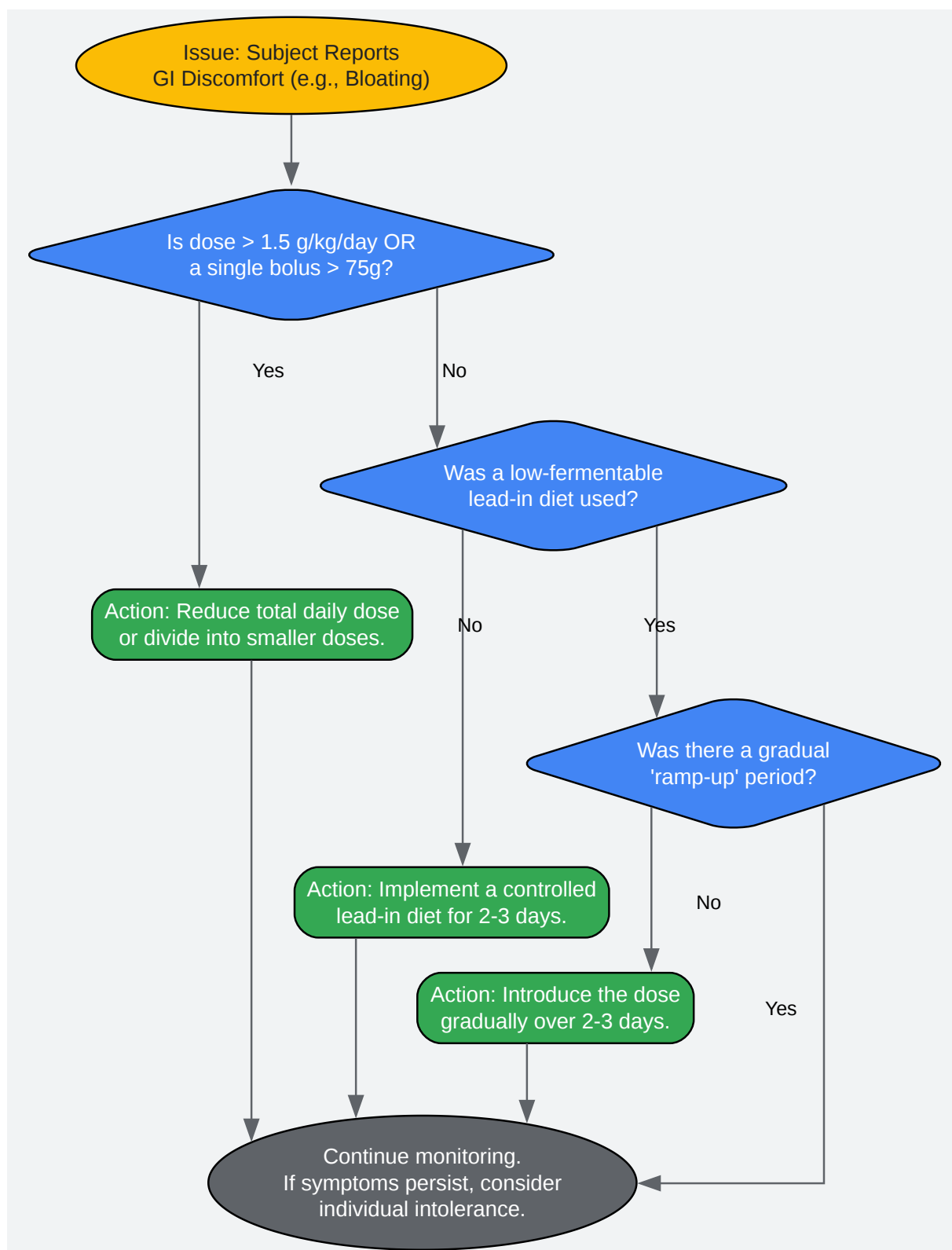
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Caption: Digestion and tolerance pathway of high-dose **Palatinose™**.



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Caption: Experimental workflow for a GI tolerance crossover study.



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Caption: Troubleshooting flowchart for subject-reported GI issues.

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